3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide
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Overview
Description
3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with 4-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger quantities of reactants. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: It can be used in the study of enzyme inhibition and receptor binding assays.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The presence of the chloro and fluorophenyl groups can enhance its binding affinity and specificity towards these targets. The methoxy group can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-fluorophenyl)benzamide
- 3-chloro-N-(4-fluorophenyl)-2-thiophenecarboxamide
- 3-chloro-N-(4-fluorophenyl)propanamide
Uniqueness
3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Properties
CAS No. |
853311-83-8 |
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Molecular Formula |
C14H11ClFNO2 |
Molecular Weight |
279.69 g/mol |
IUPAC Name |
3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-13-7-2-9(8-12(13)15)14(18)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18) |
InChI Key |
WPKWPLPOABSWNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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